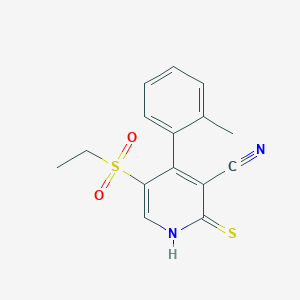

5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile

Descripción

5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile (CAS: 1707573-10-1) is a pyridine-based heterocyclic compound featuring an ethylsulfonyl group at position 5, a thioxo moiety at position 2, an o-tolyl (ortho-methylphenyl) substituent at position 4, and a nitrile group at position 2. This compound is structurally related to agrochemical and pharmaceutical intermediates, as evidenced by patents and synthetic methodologies .

Propiedades

Fórmula molecular |

C15H14N2O2S2 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

5-ethylsulfonyl-4-(2-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H14N2O2S2/c1-3-21(18,19)13-9-17-15(20)12(8-16)14(13)11-7-5-4-6-10(11)2/h4-7,9H,3H2,1-2H3,(H,17,20) |

Clave InChI |

SFUAOUCATXUROU-UHFFFAOYSA-N |

SMILES canónico |

CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2C)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-(Etilsulfonil)-2-tioxo-4-(o-tolil)-1,2-dihidropiridina-3-carbonitrilo típicamente implica reacciones orgánicas de varios pasos. El grupo o-tolil se agrega luego a través de una reacción de alquilación de Friedel-Crafts.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar el uso de reactores de flujo continuo para garantizar un control preciso sobre las condiciones de reacción y mejorar el rendimiento y la pureza. Los catalizadores y los disolventes se seleccionan cuidadosamente para optimizar la eficiencia de la reacción y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tioxo, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonitrilo, convirtiéndolo en aminas primarias.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los nucleófilos como metóxido de sodio o terc-butóxido de potasio se emplean a menudo.

Principales Productos Formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Aminas primarias.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

5-(Etilsulfonil)-2-tioxo-4-(o-tolil)-1,2-dihidropiridina-3-carbonitrilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores.

Medicina: Se explora su potencial para propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 5-(Etilsulfonil)-2-tioxo-4-(o-tolil)-1,2-dihidropiridina-3-carbonitrilo involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Las vías involucradas pueden incluir cascadas de transducción de señales o vías metabólicas, dependiendo de la aplicación específica.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Pyridine Derivatives

The compound’s key structural differentiators include:

- Sulfonyl Group : Ethylsulfonyl (C₂H₅SO₂) vs. methylsulfonyl (CH₃SO₂).

- Aryl Group : Ortho-tolyl (o-tolyl) vs. meta-tolyl (m-tolyl) or bromophenyl.

- Core Heterocycle: Dihydropyridine vs. fused systems like thieno[2,3-b]pyridines or pyrimidino derivatives.

Table 1: Structural and Functional Comparison

Impact of Substituents on Properties

However, the m-tolyl analog with ethylsulfonyl was discontinued due to high environmental and aquatic toxicity . Methylsulfonyl: Smaller substituent may reduce steric hindrance, favoring synthetic accessibility .

Aryl Group Position: o-Tolyl: Ortho-substitution introduces steric effects that may restrict rotational freedom, influencing binding to biological targets. No direct toxicity data available for this isomer. m-Tolyl: The meta-substituted analog exhibits documented hazards, including skin/eye irritation and aquatic toxicity .

Heterocyclic Core: Fused systems like thieno[2,3-b]pyridines (e.g., 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile) demonstrate antitumor and antiviral activities in preclinical studies . In contrast, the dihydropyridine core in the target compound is less explored but shares synthetic routes with urea and carbamate derivatives .

Actividad Biológica

5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile generally involves a cyclocondensation reaction. This method allows for the formation of the dihydropyridine structure, which is crucial for its biological activity. The compound can be synthesized through the reaction of ethylsulfonyl derivatives with appropriate aldehydes and carbonitriles under acidic conditions.

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing primarily on its antiproliferative effects against cancer cell lines.

Antiproliferative Effects

In a study evaluating the antiproliferative effects of related thioxo compounds on HL-60 cells, it was found that modifications at the 4-position significantly influenced activity. Compounds with a thioxo group exhibited notable antiproliferative effects similar to all-trans retinoic acid (ATRA), indicating a potential role in cancer therapy .

The mechanism by which 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile exerts its biological effects is hypothesized to involve modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the thioxo group is believed to enhance reactivity with biological targets, leading to altered cellular responses.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

-

Case Study 1: Cancer Cell Lines

- A study assessed the impact of various thioxo derivatives on different cancer cell lines, including breast and leukemia cells. The results indicated that compounds with similar structural motifs demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can enhance or diminish biological activity.

-

Case Study 2: In Vivo Studies

- In vivo studies using animal models have shown promising results for thioxo derivatives in reducing tumor sizes when administered at specific dosages. These studies highlight the potential for further development into therapeutic agents.

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile | HL-60 | 12 | Modulation of apoptosis and proliferation pathways |

| Related Thioxo Compound | MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |

| Another Thioxo Derivative | A549 | 10 | Inhibition of cell cycle progression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.